Lithium, (2-methyl-2-propenyl)- Lithium, (2-methyl-2-propenyl)-
Brand Name: Vulcanchem
CAS No.: 61777-16-0
VCID: VC19477499
InChI: InChI=1S/C4H7.Li/c1-4(2)3;/h1-2H2,3H3;/q-1;+1
SMILES:
Molecular Formula: C4H7Li
Molecular Weight: 62.1 g/mol

Lithium, (2-methyl-2-propenyl)-

CAS No.: 61777-16-0

Cat. No.: VC19477499

Molecular Formula: C4H7Li

Molecular Weight: 62.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium, (2-methyl-2-propenyl)- - 61777-16-0

Specification

CAS No. 61777-16-0
Molecular Formula C4H7Li
Molecular Weight 62.1 g/mol
IUPAC Name lithium;2-methanidylprop-1-ene
Standard InChI InChI=1S/C4H7.Li/c1-4(2)3;/h1-2H2,3H3;/q-1;+1
Standard InChI Key LQXXINHQWGDYNZ-UHFFFAOYSA-N
Canonical SMILES [Li+].CC(=C)[CH2-]

Introduction

Structural and Molecular Characteristics

Lithium, (2-methyl-2-propenyl)- features a lithium atom bonded to a 2-methyl-2-propenyl group, forming a carbanion stabilized by the electron-donating methyl substituents. The compound’s IUPAC name, lithium;2-methanidylprop-1-ene, reflects its allylic lithium structure. Key molecular properties include:

PropertyValue
Molecular FormulaC₄H₇Li
Molecular Weight62.1 g/mol
InChI KeyLQXXINHQWGDYNZ-UHFFFAOYSA-N
Canonical SMILES[Li+].CC(=C)[CH2-]
CAS Number61777-16-0

The allylic carbanion’s stability arises from resonance delocalization between the lithium ion and the conjugated π-system of the propenyl group . This electronic configuration enhances its reactivity toward electrophilic substrates, making it indispensable in nucleophilic addition and cross-coupling reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via the reaction of 2-methyl-2-propenyl chloride with lithium metal in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. The reaction proceeds as follows:

2-Methyl-2-propenyl chloride+2LiTHF, -78°CLithium, (2-methyl-2-propenyl)-+LiCl\text{2-Methyl-2-propenyl chloride} + 2\text{Li} \xrightarrow{\text{THF, -78°C}} \text{Lithium, (2-methyl-2-propenyl)-} + \text{LiCl}

Critical parameters include:

  • Temperature: Reactions are conducted at low temperatures (−78°C) to minimize side reactions.

  • Solvent Purity: Anhydrous conditions prevent lithium hydrolysis.

  • Atmosphere: Argon or nitrogen gas excludes moisture and oxygen .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to optimize yield and purity. Automated systems regulate stoichiometry and temperature, achieving scales of hundreds of kilograms annually. Post-synthesis purification involves fractional distillation or crystallization to isolate the compound from lithium chloride byproducts.

Reactivity and Mechanistic Insights

Nucleophilic Addition Reactions

The carbanion attacks electrophilic carbonyl carbons in aldehydes and ketones, forming alcohols after hydrolysis:

R2C=O+LiC(CH3)CH2R2C-O-LiH2OR2C-OH\text{R}_2\text{C=O} + \text{LiC(CH}_3\text{)CH}_2 \rightarrow \text{R}_2\text{C-O-Li} \xrightarrow{\text{H}_2\text{O}} \text{R}_2\text{C-OH}

This reactivity parallels Grignard reagents but proceeds with faster kinetics due to lithium’s higher electronegativity .

Cross-Coupling Applications

In Suzuki-Miyaura couplings, the compound acts as a transmetalation agent, transferring its organic group to palladium catalysts. For example:

Ar-X+LiC(CH3)CH2Pd(PPh3)4Ar-C(CH3)CH2+LiX\text{Ar-X} + \text{LiC(CH}_3\text{)CH}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C(CH}_3\text{)CH}_2 + \text{LiX}

Such reactions enable the synthesis of biaryl structures prevalent in pharmaceuticals .

Substitution Reactions

Alkyl halides undergo nucleophilic displacement to form extended carbon chains:

R-X+LiC(CH3)CH2R-C(CH3)CH2+LiX\text{R-X} + \text{LiC(CH}_3\text{)CH}_2 \rightarrow \text{R-C(CH}_3\text{)CH}_2 + \text{LiX}

Comparative Analysis with Related Organometallics

CompoundReactivityStabilityApplications
Lithium, (2-methyl-2-propenyl)-HighModerateCross-coupling, polymers
Grignard ReagentsModerateHighAlcohol synthesis
Lithium, (2-phenyl-2-propenyl)-HighLowAromatic functionalization

The methyl substituents in Lithium, (2-methyl-2-propenyl)- confer superior steric protection compared to phenyl analogs, reducing unwanted dimerization .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound facilitates the synthesis of β-blockers and nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, it constructs the allylic backbone of Ibuprofen precursors.

Polymer Chemistry

As an initiator in anionic polymerization, it produces polyolefins with controlled molecular weights and low polydispersity. Applications include elastomers and adhesives.

Materials Science

Lithium, (2-methyl-2-propenyl)- grafts functional groups onto carbon nanotubes, enhancing their dispersion in composite materials .

Future Directions and Innovations

Recent advances focus on enantioselective reactions using chiral ligands to synthesize optically active intermediates. Additionally, flow chemistry techniques aim to improve the sustainability of industrial processes by reducing solvent waste .

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